ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCH-165 is a small molecule modulator of proteasome assembly. It is known to increase the levels of 20S proteasome and facilitate 20S-mediated protein degradation. This compound has shown potential in various scientific research applications, particularly in the fields of cancer research and neuroprotection .
Preparation Methods
The synthesis of TCH-165 involves several steps, including the formation of an imidazole ring and the introduction of various substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in high purity (≥98%) and can be dissolved in DMSO for experimental use .
Chemical Reactions Analysis
TCH-165 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups attached to the imidazole ring.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles.
Major Products: The primary products formed from these reactions are derivatives of TCH-165 with modified functional groups, which can be used for further research and development
Scientific Research Applications
TCH-165 has a wide range of scientific research applications:
Cancer Research: It has been shown to inhibit cancer cell proliferation and impede tumor growth in vivo. .
Autophagy Regulation: The compound regulates autophagic flux by enhancing the degradation of key autophagy proteins, such as SNAP29 and syntaxin 17.
Proteostasis: TCH-165 restores proteostasis by favoring the proteolytically active, open-gate 20S proteasome subcomplex.
Mechanism of Action
TCH-165 exerts its effects by activating the 20S proteasome assembly, which enhances 20S-mediated proteolysis. This activation leads to the degradation of intrinsically disordered proteins and other substrates, thereby restoring proteostasis. The compound also inhibits the activity of the protease cathepsin B, which is involved in cancer progression and tumor growth . Additionally, TCH-165 enhances autophagy, a process by which cells clear damaged proteins and organelles .
Comparison with Similar Compounds
TCH-165 is unique in its ability to modulate the 20S proteasome assembly and enhance 20S-mediated proteolysis. Similar compounds include:
Bortezomib: A proteasome inhibitor used in cancer therapy, but it targets the 26S proteasome rather than the 20S proteasome.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action to bortezomib.
MG132: A reversible proteasome inhibitor that also targets the 26S proteasome
TCH-165 stands out due to its specificity for the 20S proteasome and its ability to enhance proteolysis in a time- and dose-dependent manner .
Biological Activity
Ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate, also known as TCH-165, is a synthetic compound belonging to the class of imidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in cancer research and neuroprotection. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C39H37N3O3
- Molecular Weight : 595.7 g/mol
- IUPAC Name : this compound
TCH-165 acts primarily as a modulator of proteasome assembly. Its mechanism involves:
- Activation of 20S Proteasome Assembly : TCH-165 enhances the levels of the 20S proteasome, facilitating protein degradation which is crucial for maintaining cellular homeostasis.
- Inhibition of Cathepsin B : This compound also inhibits cathepsin B activity, a protease involved in cancer progression and tumor growth.
Anticancer Activity
TCH-165 has shown promising results in various cancer models:
- In Vitro Studies : In studies involving cancer cell lines, TCH-165 demonstrated significant cytotoxicity, particularly against breast and prostate cancer cells. The compound's ability to enhance proteasomal degradation of oncogenic proteins contributes to its anticancer effects.
Neuroprotective Effects
Research indicates that TCH-165 may have neuroprotective properties:
- Mechanistic Studies : By promoting proteostasis and reducing the accumulation of misfolded proteins in neuronal cells, TCH-165 may protect against neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparison with other known proteasome modulators highlights TCH-165's unique profile:
Compound | Target Proteasome | Mechanism | Clinical Use |
---|---|---|---|
TCH-165 | 20S | Enhances assembly and degradation | Research purposes |
Bortezomib | 26S | Inhibitor | Multiple myeloma |
Carfilzomib | 26S | Inhibitor | Relapsed multiple myeloma |
MG132 | 26S | Reversible inhibitor | Research |
Case Studies
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that TCH-165 inhibited cell proliferation effectively at micromolar concentrations. The study utilized assays such as MTT and colony formation to assess cytotoxicity and found that TCH-165 led to apoptosis in treated cells.
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of TCH-165 resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests its potential utility in treating neurodegenerative conditions like Alzheimer's disease.
Properties
Molecular Formula |
C39H37N3O3 |
---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
ethyl (4S,5S)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate |
InChI |
InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m0/s1 |
InChI Key |
XXDLWRCUPASJGY-VQIIKMDRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.